Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)-

Overview

Description

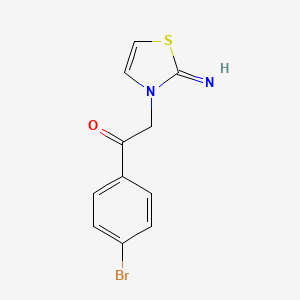

1-(4-BROMOPHENYL)-2-[2-IMINO-1,3-THIAZOL-3(2H)-YL]-1-ETHANONE is an organic compound that features a bromophenyl group attached to a thiazole ring with an imino group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-bromobenzaldehyde and 2-aminothiazole.

Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 2-aminothiazole in the presence of a base such as sodium hydroxide or potassium carbonate.

Cyclization: The intermediate product is then cyclized to form the thiazole ring, often using a dehydrating agent like phosphorus oxychloride.

Purification: The final product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis might involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems can also ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-BROMOPHENYL)-2-[2-IMINO-1,3-THIAZOL-3(2H)-YL]-1-ETHANONE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Chemistry:

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine:

Antimicrobial Agents: Investigated for potential antimicrobial properties.

Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer activities.

Industry:

Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-2-[2-IMINO-1,3-THIAZOL-3(2H)-YL]-1-ETHANONE depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring and imino group can form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways.

Comparison with Similar Compounds

1-(4-BROMOPHENYL)-2-[2-IMINO-1,3-THIAZOL-3(2H)-YL]-1-PROPANONE: Similar structure but with a propanone group instead of ethanone.

1-(4-CHLOROPHENYL)-2-[2-IMINO-1,3-THIAZOL-3(2H)-YL]-1-ETHANONE: Chlorine substituent instead of bromine.

Uniqueness:

- The presence of the bromine atom in 1-(4-BROMOPHENYL)-2-[2-IMINO-1,3-THIAZOL-3(2H)-YL]-1-ETHANONE can influence its reactivity and interaction with other molecules, making it distinct from its analogs with different substituents.

This compound’s unique combination of functional groups and structural features makes it a versatile molecule for various scientific and industrial applications.

Biological Activity

Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)-, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities based on diverse research findings.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with bromophenyl ethanone. The general synthesis route includes:

- Reagents : The synthesis typically involves thiazole derivatives and phenacyl bromides in the presence of bases like sodium bicarbonate.

- Conditions : Reactions are often conducted in solvents such as ethanol under reflux conditions, followed by purification methods including recrystallization or column chromatography.

Characterization Techniques

Characterization of the compound is performed using:

- FT-IR Spectroscopy : To identify functional groups.

- NMR Spectroscopy : For structural elucidation.

- Mass Spectrometry : To confirm molecular weight and structure.

Biological Activity

Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)- exhibits a range of biological activities, including antimicrobial, anticancer, and antioxidant properties. Below is a summary of its biological activities supported by various studies:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit potent antimicrobial properties. For instance:

- Study Findings : A study demonstrated that compounds similar to ethanone showed significant activity against various bacterial strains, with Minimum Inhibitory Concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazole-containing compounds have been investigated for their anticancer properties:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

- Case Study : A derivative similar to ethanone was found to inhibit tumor growth in xenograft models.

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been highlighted in several studies:

- Assays Conducted : DPPH and ABTS assays are commonly used to evaluate antioxidant activity.

- Results : Compounds demonstrated significant free radical scavenging activity, indicating potential use in preventing oxidative stress-related diseases.

Case Studies

-

Antimicrobial Efficacy :

A comprehensive study evaluated the antimicrobial efficacy of several thiazole derivatives, including ethanone analogs, against clinical isolates. The results indicated that these compounds could serve as lead candidates for developing new antibiotics. -

Anticancer Properties :

In vitro studies on cancer cell lines revealed that ethanone derivatives could effectively inhibit cell proliferation and induce apoptosis at low concentrations.

Properties

IUPAC Name |

1-(4-bromophenyl)-2-(2-imino-1,3-thiazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2OS/c12-9-3-1-8(2-4-9)10(15)7-14-5-6-16-11(14)13/h1-6,13H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKVOEATFFQLOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN2C=CSC2=N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368053 | |

| Record name | Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62284-52-0 | |

| Record name | Ethanone, 1-(4-bromophenyl)-2-(2-imino-3(2H)-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.